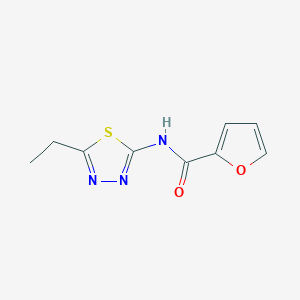

N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Aplicaciones Científicas De Investigación

Antimicrobial Agents

1,3,4-thiadiazole derivatives, including “N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide”, have been synthesized and evaluated as potent antimicrobial agents . They have been tested against various bacteria such as E. coli, B. mycoides, and fungi like C. albicans .

Antifungal Activities

The in vitro antifungal activities of 1,3,4-thiadiazole compounds have been evaluated against various fungi such as G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) .

Cytotoxic Effects

Compounds of 1,3,4-thiadiazole have been evaluated for their cytotoxic effects on various cell lines. For instance, they have been tested on K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line .

Synthesis of New Polymers

1,3,4-thiadiazole compounds have been used in the synthesis of new polymers. These polymers exhibit high activity to control the growth of pathogenic bacteria (S. aureus, B. subtilis, E. coli, and P. aeruginosa), and unicellular fungi (C. albicans) .

Film Dressings

1,3,4-thiadiazole modified chitosan has been used in the formation of film dressings. These dressings have transparency, uniformity, homogeneity, elasticity, and non-irritation pH values for skin within the normal range .

Release Study from Film Dressings

The release percentages of 1,3,4-thiadiazole modified chitosan from film dressings have been studied. The release percentages varied according to film dressing formulation .

Direcciones Futuras

The future directions for research on “N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Given their wide range of biological activities, these compounds could be promising candidates for the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

Similar 1,3,4-thiadiazole derivatives have been found to exhibit significant antibacterial and antioxidant activities . This suggests that the compound may interact with bacterial proteins or enzymes, as well as reactive oxygen species in the body.

Mode of Action

It is known that 1,3,4-thiadiazole ring is a very weak base due to the inductive effect of the s and possesses relatively high aromaticity . It is relatively stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base . This stability and reactivity could play a role in its interaction with its targets.

Biochemical Pathways

Similar compounds have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in immune response and inflammation.

Pharmacokinetics

The compound’s molecular weight of 233294 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar compounds have demonstrated significant antibacterial and antioxidant activities . This suggests that the compound may have a protective effect against bacterial infections and oxidative stress.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide. For instance, the 1,3,4-thiadiazole ring is stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base . Therefore, the compound’s activity may be affected by the pH of its environment.

Propiedades

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-2-7-11-12-9(15-7)10-8(13)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQHKLRASOLBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2741328.png)

![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2741331.png)

![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride](/img/structure/B2741332.png)

![1,3-Diazaspiro[4.11]hexadecane-2,4-dione](/img/structure/B2741336.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2741342.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2741346.png)

![3,5-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2741347.png)